N-(3-AMINOPROPYL)-N-METHYLCYCLOBUTANECARBOXAMIDE HYDROCHLORIDE
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Overview
Description
N-(3-AMINOPROPYL)-N-METHYLCYCLOBUTANECARBOXAMIDE HYDROCHLORIDE is a chemical compound with the molecular formula C7H15ClN2O. It is known for its stability and solubility in water and most polar solvents. This compound is widely used in organic synthesis and has applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(3-AMINOPROPYL)-N-METHYLCYCLOBUTANECARBOXAMIDE HYDROCHLORIDE can be synthesized by reacting N-(3-aminopropyl)-methacrylamide with hydrochloric acid. The reaction is typically carried out at room temperature, and the product is obtained as a hydrochloride salt .
Industrial Production Methods
In industrial settings, the compound is produced by adding 1,3-diaminopropane to a solution of 1,3-diaminopropane dihydrogen chloride, followed by mixing with methacrylic anhydride and hydroquinone . This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-AMINOPROPYL)-N-METHYLCYCLOBUTANECARBOXAMIDE HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines.
Scientific Research Applications
N-(3-AMINOPROPYL)-N-METHYLCYCLOBUTANECARBOXAMIDE HYDROCHLORIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(3-AMINOPROPYL)-N-METHYLCYCLOBUTANECARBOXAMIDE HYDROCHLORIDE involves its ability to form covalent bonds with target molecules. This compound can interact with molecular targets such as proteins and nucleic acids, leading to the formation of stable complexes. The pathways involved in its action include covalent modification of biomolecules and cross-linking reactions .
Comparison with Similar Compounds
Similar Compounds
N-(3-Aminopropyl)methacrylamide hydrochloride: Similar in structure and used in similar applications.
(3-Aminopropyl)triethoxysilane: Used for surface functionalization and covalent attachment of organic films.
Uniqueness
N-(3-AMINOPROPYL)-N-METHYLCYCLOBUTANECARBOXAMIDE HYDROCHLORIDE is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes with biomolecules makes it particularly valuable in biological and medical research.
Properties
IUPAC Name |
N-(3-aminopropyl)-N-methylcyclobutanecarboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.ClH/c1-11(7-3-6-10)9(12)8-4-2-5-8;/h8H,2-7,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQATTYMYNXVCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN)C(=O)C1CCC1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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